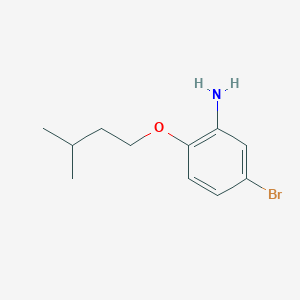

5-Bromo-2-(isopentyloxy)aniline

Description

Contextual Significance of Halogenated Aniline (B41778) Derivatives in Modern Organic Chemistry

Halogenated anilines are a cornerstone of modern organic chemistry, primarily because the halogen atom serves as a highly versatile functional handle. nih.gov The presence of a halogen, such as bromine, on an aromatic ring is crucial for its role as a synthetic building block in powerful carbon-carbon bond-forming reactions, including Suzuki and Heck cross-coupling reactions. nih.gov This capability allows chemists to construct complex molecular frameworks from simpler precursors.

While classical methods for halogenating electron-rich aromatic compounds like aniline can sometimes lack regioselectivity, modern synthetic methods provide more precise control. nih.gov The amino group of aniline is a strong activator and an ortho-, para-director for electrophilic aromatic substitution. chemistrysteps.com However, its high reactivity can lead to multiple substitutions. chemistrysteps.com Therefore, the strategic introduction of a single halogen atom, as seen in many bromoaniline derivatives, is key to their utility as intermediates. neliti.com These compounds are not only vital in laboratory synthesis but are also found in biologically active molecules and industrial materials. nih.gov

Strategic Importance of Alkoxy-Substituted Anilines as Synthetic Intermediates

Alkoxy-substituted anilines are another class of strategically important synthetic intermediates. The alkoxy group is electron-donating, which, like the amino group, activates the aromatic ring, influencing its reactivity in synthetic transformations. nih.gov This electronic effect is harnessed in the synthesis of various complex molecules and biologically active compounds. nih.gov

Aniline derivatives, in general, are foundational materials for producing a wide array of chemicals, including pharmaceuticals and polymers. researchgate.netwisdomlib.org The presence of an alkoxy group can significantly modify the physical and chemical properties of the parent aniline, affecting factors like solubility and its potential for intermolecular interactions, such as hydrogen bonding, which is critical in the formation of crystal structures. researchgate.net The development of new synthetic routes to create functionalized aniline derivatives, including those with alkoxy substituents, remains a significant area of interest in medicinal chemistry and material science. nih.gov

Current Research Landscape and Future Trajectories for 5-Bromo-2-(isopentyloxy)aniline Studies

The compound this compound uniquely combines the features of both halogenated and alkoxy-substituted anilines. The bromine atom provides a reactive site for cross-coupling reactions, while the isopentyloxy group modulates the electronic properties of the aromatic ring and provides steric bulk that can influence reaction outcomes and the properties of the final product.

Current research often utilizes such substituted anilines as key intermediates. For example, a structurally related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, was specifically designed and synthesized as an electron-rich building block for studying C-H activation reactions. nih.gov The synthesis involved a multi-step process starting from 2-allylphenol, highlighting the modular approach often required to produce these highly functionalized molecules. nih.gov

The future for compounds like this compound points towards their application in creating novel materials and therapeutics. Substituted anilines are integral to the synthesis of various heterocyclic compounds that form the core of many drugs. wisdomlib.orgacs.org The strategic replacement of aniline moieties in drug candidates is a common strategy in medicinal chemistry to fine-tune pharmacological properties, enhance metabolic stability, and mitigate potential toxicity. cresset-group.combiopartner.co.uk Furthermore, bromo-aniline derivatives are being investigated for their potential in material science, for instance, in the synthesis of polymers for organic semiconductors. researchgate.net The specific combination of the bromo and isopentyloxy groups in this compound makes it a promising candidate for the development of new molecules in these expanding fields of research.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(3-methylbutoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUGCDAAVVKTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287143 | |

| Record name | 5-Bromo-2-(3-methylbutoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946664-84-2 | |

| Record name | 5-Bromo-2-(3-methylbutoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946664-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(3-methylbutoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Organic Transformations of 5 Bromo 2 Isopentyloxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Core

The aniline core of 5-Bromo-2-(isopentyloxy)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino (-NH2) and isopentyloxy (-OCH2CH2CH(CH3)2) groups. byjus.com These groups increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making them more susceptible to attack by electrophiles. byjus.com The general mechanism involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a σ-complex or benzenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Site Selectivity in Nitration and Sulfonation

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. masterorganicchemistry.comlumenlearning.com In the case of this compound, the directing effects of the substituents play a crucial role in determining the position of the incoming electrophile.

Nitration: The nitration of anilines can be complex as the strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-directing group. byjus.com However, the isopentyloxy group is an ortho, para-director. Therefore, the reaction conditions must be carefully controlled to achieve selective nitration. The nitronium ion (NO2+), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. masterorganicchemistry.comlumenlearning.com

Sulfonation: Sulfonation involves the use of fuming sulfuric acid (a solution of SO3 in H2SO4) to generate the electrophile, which is believed to be SO3 or protonated SO3. masterorganicchemistry.com Similar to nitration, the amino and isopentyloxy groups direct the incoming sulfonic acid group to the available ortho and para positions.

The interplay between the activating and directing effects of the amino and isopentyloxy groups, along with the deactivating but ortho, para-directing effect of the bromine atom, dictates the regiochemical outcome of these reactions.

Regiochemical Control in Secondary Halogenation

Further halogenation of this compound introduces a second halogen atom onto the aromatic ring. Halogens are deactivating yet ortho, para-directing. lumenlearning.com The existing substituents—amino, isopentyloxy, and bromo groups—will influence the position of the incoming halogen.

The amino and isopentyloxy groups are strong activating groups and will primarily direct the electrophile to their ortho and para positions. The bromine atom is a weaker deactivator and also an ortho, para-director. The regiochemical outcome will be a result of the combined directing effects of all three substituents.

Nucleophilic Substitution Reactions at the Bromide Position

The bromine atom on the aniline core is susceptible to replacement via nucleophilic substitution reactions, particularly those catalyzed by transition metals. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Derivations (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the formation of biaryl compounds. The development of Suzuki-Miyaura reactions for unprotected ortho-bromoanilines has been a significant area of research. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This reaction is highly effective for the synthesis of aryl alkynes. Recent advancements have led to the development of copper-free and amine-free conditions for this transformation. organic-chemistry.org The coupling of o-iodoanilines with terminal alkynes can lead to the formation of indole (B1671886) derivatives. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. nih.govthieme-connect.de The reaction typically proceeds with high regioselectivity, favoring arylation at the less substituted carbon of the alkene double bond. thieme-connect.de Cascade reactions involving an initial Heck reaction have been developed for the synthesis of complex heterocyclic systems. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst + Base | Biaryl |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Aryl Alkyne |

| Heck | Alkene | Palladium Catalyst + Base | Substituted Alkene |

Other Transition Metal-Mediated Coupling Reactions

Besides palladium, other transition metals can mediate coupling reactions at the bromide position. These reactions offer alternative pathways and may provide different selectivities or functional group tolerances. The choice of metal and ligand is crucial for the success of these transformations. researchgate.net

Functional Group Transformations Involving the Amine Moiety

The primary amine group on this compound can undergo a variety of transformations to introduce new functional groups and build more complex molecular architectures.

Common transformations of the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted to a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -I) through Sandmeyer or related reactions.

Formation of Imines (Schiff Bases): Reaction with aldehydes or ketones.

These transformations allow for the further diversification of the this compound scaffold, enabling the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

Acylation, Sulfonylation, and Alkylation Chemistry

The primary amine functionality of this compound is a key site for nucleophilic attack, readily undergoing acylation, sulfonylation, and alkylation reactions.

Acylation: The amino group can be acylated to form amides. For instance, reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl derivative. This transformation is often employed to protect the amino group during subsequent reactions. For example, reacting an aniline derivative with acetic anhydride (B1165640) can form an N-acetylated compound, a common strategy to reduce the activating effect of the amino group in electrophilic aromatic substitution. libretexts.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, results in the formation of a sulfonamide. This reaction is analogous to acylation and serves to protect the amine or to introduce a sulfonamide moiety for various synthetic purposes.

Alkylation: While direct alkylation of the amino group can be challenging to control and may lead to over-alkylation, it can be achieved under specific conditions. Reductive amination, a more controlled method, involves the condensation of the aniline with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.

These reactions are fundamental in modifying the electronic properties and steric environment of the molecule, enabling its use as a building block in more complex syntheses.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amine group of this compound allows for one of the most versatile transformations in aromatic chemistry: diazotization. libretexts.orgbyjus.com Treatment of the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺). libretexts.orgbyjus.com

The resulting arenediazonium salt is a highly valuable intermediate that can be readily displaced by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. byjus.comwikipedia.orgorganic-chemistry.orgnih.gov This allows for the introduction of a variety of substituents onto the aromatic ring in place of the original amino group.

Key Sandmeyer and Related Reactions:

| Reaction Type | Reagent(s) | Product Type |

| Chlorination | CuCl/HCl | Aryl chloride |

| Bromination | CuBr/HBr | Aryl bromide |

| Cyanation | CuCN/KCN | Aryl nitrile (Benzonitrile) |

| Hydroxylation | Cu₂O/Cu(NO₃)₂ | Phenol (B47542) |

| Iodination | KI | Aryl iodide |

This powerful sequence provides synthetic routes to compounds that are often difficult to prepare by direct electrophilic substitution. organic-chemistry.org For example, the Sandmeyer reaction can be used to synthesize aryl halides with specific regiochemistry. wikipedia.orgnih.gov

Condensation Reactions for Schiff Base Formation

The nucleophilic amino group of this compound can readily condense with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netrecentscientific.com This reversible reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. researchgate.netscribd.com

The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is a cornerstone in the synthesis of various heterocyclic compounds and coordination complexes. researchgate.netnih.gov The reaction proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The stability of the resulting Schiff base can vary depending on the electronic and steric properties of both the aniline and the carbonyl compound. Aromatic aldehydes are common reaction partners in these condensations. researchgate.net

Research has shown that Schiff bases derived from substituted anilines, such as bromoanilines, and various aldehydes can form stable complexes with transition metals like Cu(II) and Zn(II). nih.gov These complexes often exhibit interesting photophysical properties and have applications in sensor technology. nih.gov

Reductive Transformations of Amine Derivatives

Derivatives of this compound, such as the amides and sulfonamides formed in acylation and sulfonylation reactions (Section 3.3.1), can undergo further reductive transformations. For instance, the amide carbonyl group can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This two-step process of acylation followed by reduction provides a controlled method for the N-alkylation of the original aniline, converting it into a secondary amine.

This sequence is often preferable to direct alkylation, which can be prone to forming mixtures of mono- and di-alkylated products as well as quaternary ammonium (B1175870) salts. The ability to reduce these derivatives enhances the synthetic utility of the parent aniline, allowing for the introduction of a wider range of N-substituents.

Oxidative and Reductive Pathways of the Aromatic System

The aromatic system of this compound and its precursors is involved in key oxidative and reductive transformations that are fundamental to its synthesis and potential reactivity.

Oxidation to Quinone and Nitroso Derivatives

Anilines, particularly those with electron-donating groups, can be susceptible to oxidation. The oxidation of anilines can lead to a variety of products, including nitroso compounds, azoxybenzenes, and polymeric materials. Under controlled oxidation conditions, it is conceivable that this compound could be converted to a corresponding nitroso derivative.

Furthermore, the oxidation of anilines can sometimes lead to the formation of quinones, although this is more common for para-aminophenols or para-phenylenediamines. The presence of the strong electron-donating amino and isopentyloxy groups on the ring could potentially facilitate oxidative processes.

Reduction of Nitro Precursors to the Aniline

The most common and industrially significant method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. Therefore, this compound is typically synthesized by the reduction of a nitro precursor, specifically 4-Bromo-1-(isopentyloxy)-2-nitrobenzene.

This reduction can be achieved through various methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon. It is a clean and efficient method, typically yielding the aniline in high purity.

Metal-Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, most commonly hydrochloric acid (HCl). A patent describes the reduction of 4-bromo-1-iodo-2-nitro-benzene using iron powder and ammonium chloride in a solvent mixture, achieving a high yield. chemicalbook.com This highlights a common industrial approach for nitro group reduction.

The general reaction scheme is as follows:

Reaction Scheme for the Synthesis of this compound

The reduction of 4-Bromo-1-(isopentyloxy)-2-nitrobenzene to this compound.

Intramolecular Rearrangements and Cyclization Reactions

Detailed research findings on the intramolecular rearrangements and cyclization reactions specifically involving this compound are not available in published literature. However, the structural motifs present in the molecule—a substituted aniline ring—suggest potential pathways for such transformations, which are well-established for related compounds.

Aniline derivatives can, under certain conditions, undergo intramolecular cyclization to form various heterocyclic systems. For a molecule like this compound, this would typically require the prior introduction of a suitable functional group, often at the amine nitrogen, that can act as an electrophile to attack the electron-rich aromatic ring.

Hypothetical Cyclization Pathways:

Pictet-Spengler Reaction: If the amine of this compound were transformed into a β-arylethylamine structure, it could theoretically undergo a Pictet-Spengler reaction. This involves condensation with an aldehyde or ketone followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. The success of this reaction would depend on the nucleophilicity of the aniline ring, which is influenced by the existing bromo and isopentyloxy substituents.

Bischler-Napieralski Reaction: Should the aniline be acylated to form a β-arylethylamide, a Bischler-Napieralski reaction could be envisioned. This intramolecular electrophilic aromatic substitution requires a dehydrating acid catalyst (e.g., POCl₃ or P₂O₅) to cyclize the amide, typically yielding a dihydroisoquinoline. The electron-donating nature of the isopentyloxy group would facilitate the electrophilic attack on the ring, while the position of the bromine atom would direct the cyclization.

Other Cyclizations: Other potential, though less direct, cyclization strategies could involve metal-catalyzed cross-coupling reactions to introduce a side chain capable of intramolecular reaction, or radical cyclization pathways. For instance, syntheses of 2-bromoindoles have been achieved through the intramolecular cyclization of 2-(gem-dibromovinyl)anilines, demonstrating a pathway for indole formation from aniline derivatives.

Intramolecular Rearrangements:

Rearrangements involving the migration of a halogen on an aniline ring are known but are often intermolecular. For example, the alkylation of 2-bromoaniline (B46623) under certain basic conditions has been shown to lead to an unexpected rearrangement to 4-bromoaniline (B143363) through an intermolecular halogen migration mechanism. It is conceivable that under specific thermal or photochemical conditions, this compound could undergo rearrangements, but no studies have documented such a transformation.

Influence of Solvent Effects on Reaction Kinetics and Stereoselectivity

There is no specific data available in the scientific literature detailing the influence of solvent effects on the reaction kinetics and stereoselectivity of this compound. The following is a general discussion of how solvents can influence organic reactions, which would theoretically apply to this compound.

The choice of solvent is a critical parameter in chemical synthesis, capable of dramatically influencing reaction rates, and in the case of stereoselective reactions, the product's stereochemical outcome. Solvents exert their influence through various properties, including polarity, proticity (ability to donate a proton), and coordinating ability.

General Principles of Solvent Effects:

Reaction Kinetics: The rate of a chemical reaction can be significantly altered by the solvent's ability to stabilize or destabilize the reactants, transition states, and intermediates.

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are polar and can engage in hydrogen bonding. They are particularly effective at stabilizing charged species, such as carbocation intermediates in Sₙ1 reactions, thereby increasing the reaction rate. Conversely, they can solvate and stabilize anionic nucleophiles, potentially reducing their reactivity and slowing down Sₙ2 reactions.

Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF): These solvents are polar but lack acidic protons. They are good at solvating cations but are less effective at solvating anions. This leaves the anions relatively "bare" and highly reactive, which can lead to a significant rate acceleration in reactions like Sₙ2.

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally used for reactions involving nonpolar reactants. In the context of electrophilic aromatic substitution, using a nonpolar solvent like carbon disulfide (CS₂) for the bromination of aniline can reduce the ionization of bromine, leading to less of the electrophile being available and potentially affording different product distributions compared to reactions in polar solvents.

Stereoselectivity: In reactions that generate chiral centers, the solvent can play a crucial role in determining which stereoisomer is formed preferentially. It can do this by:

Differential Solvation of Diastereomeric Transition States: The transition states leading to different stereoisomers are diastereomeric. A solvent may stabilize one transition state more than the other, lowering its energy barrier and favoring the formation of the corresponding product.

Participation in Hydrogen Bonding: Protic solvents can form hydrogen bonds with reactants or catalysts, influencing their conformation and the steric environment around the reacting center, thereby directing the approach of a reagent.

Influencing Catalyst Activity: In catalyzed reactions, the solvent can affect the solubility, stability, and activity of the catalyst, which in turn can have a profound impact on the stereochemical outcome.

Hypothetical Application to this compound:

For any potential reaction of this compound, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling, the choice of solvent would be critical. For instance, in a hypothetical SₙAr reaction, a switch from a protic to an aprotic polar solvent could dramatically alter the reaction kinetics. If a chiral product were being formed, the stereoselectivity would likely be sensitive to the solvent's ability to organize the transition state assembly through hydrogen bonding or other non-covalent interactions.

Without empirical data, the following table remains hypothetical, illustrating how solvent choice could theoretically influence a reaction involving an aniline derivative.

Table 1: Theoretical Influence of Solvent Type on Aniline Reactions

| Solvent Type | Typical Examples | Potential Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Polar Protic | Water, Ethanol | Can increase rate of reactions with ionic intermediates (e.g., Sₙ1-type); Can decrease rate of reactions with anionic nucleophiles (e.g., Sₙ2-type). | Stabilizes both cations and anions through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | DMSO, Acetone | Often increases rate of reactions involving anionic nucleophiles (e.g., Sₙ2-type). | Solvates cations well but leaves anions relatively unsolvated and more reactive. |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Isopentyloxy Aniline and Its Covalent Constructs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. For 5-Bromo-2-(isopentyloxy)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques provides a complete picture of its atomic connectivity and chemical environment. While specific experimental data for this exact molecule is not publicly available, the following analysis is based on established principles and data from structurally analogous compounds.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the protons of the isopentyloxy group.

Aromatic Region: The aromatic region would likely show three signals corresponding to the protons on the benzene (B151609) ring. The proton at C6 (H-6), being ortho to the electron-donating amino group and meta to the bromine atom, would appear as a doublet. The proton at C4 (H-4), situated between the bromine and the isopentyloxy group, would likely be a doublet of doublets. The proton at C3 (H-3), ortho to the isopentyloxy group and meta to the amino group, would also present as a doublet.

Aliphatic Region: The isopentyloxy side chain would exhibit a set of characteristic signals. The two protons of the -OCH₂- group would appear as a triplet, coupled to the adjacent methine proton. The methine proton (-CH-) would be a multiplet due to coupling with the neighboring methylene (B1212753) and methyl protons. The two protons of the -CH₂- group adjacent to the methine would likely be a quartet, and the six protons of the two terminal methyl groups (-CH₃) would appear as a doublet. The amino (-NH₂) protons would typically appear as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H-3 | 6.8 - 7.0 | d | ~8.5 |

| Aromatic H-4 | 6.9 - 7.1 | dd | ~8.5, ~2.5 |

| Aromatic H-6 | 6.6 - 6.8 | d | ~2.5 |

| -NH₂ | 3.5 - 4.5 | br s | - |

| -OCH₂- | 3.9 - 4.1 | t | ~6.5 |

| -CH₂- (isopentyl) | 1.7 - 1.9 | q | ~6.7 |

| -CH- (isopentyl) | 1.9 - 2.1 | m | - |

| -CH₃ (isopentyl) | 0.9 - 1.0 | d | ~6.6 |

Note: The predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-5) would be significantly influenced by the halogen's electronegativity. The carbon attached to the amino group (C-2) and the one bonded to the isopentyloxy group (C-1) would also have characteristic chemical shifts. The remaining three aromatic carbons (C-3, C-4, C-6) would resonate at predictable positions based on the electronic effects of the substituents. The chemical shifts of para-carbon atoms in aniline (B41778) derivatives are sensitive to the orientation of the amino group. mdpi.com

Aliphatic Carbons: The five carbons of the isopentyloxy group would give rise to four distinct signals, with the two equivalent terminal methyl carbons resonating at the same chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-O) | 145 - 148 |

| C-2 (C-N) | 138 - 141 |

| C-3 | 115 - 118 |

| C-4 | 120 - 123 |

| C-5 (C-Br) | 112 - 115 |

| C-6 | 116 - 119 |

| -OCH₂- | 67 - 70 |

| -CH₂- (isopentyl) | 38 - 41 |

| -CH- (isopentyl) | 25 - 28 |

| -CH₃ (isopentyl) | 22 - 24 |

Note: The predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between adjacent protons, for instance, between the -OCH₂- and the adjacent -CH₂- protons in the isopentyloxy chain, and between the aromatic protons H-3 and H-4, and H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal of the -OCH₂- group would show a correlation to the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the -OCH₂- group would show a correlation to the aromatic carbon C-1. The aromatic protons would show long-range correlations to various other aromatic carbons, helping to confirm their assignments.

For a molecule like this compound, which does not possess any chiral centers, advanced NMR methods for stereochemical elucidation, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would primarily be used to confirm spatial proximities. For instance, a NOESY experiment could show a correlation between the protons of the -OCH₂- group and the aromatic proton at C-3, confirming their close spatial relationship.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. researchgate.net

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: The amino group would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopentyloxy group would be observed just below 3000 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching would be expected in the region of 1200-1250 cm⁻¹.

C=C Stretching: The aromatic ring C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aromatic amine would likely appear in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3450 | Medium |

| N-H Stretch (symmetric) | ~3350 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| N-H Bend | 1600 - 1640 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| Aryl-O Stretch | 1220 - 1260 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Note: The predicted values are based on characteristic group frequencies and may vary based on the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure and bonding. For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of the substituted benzene ring, the amine group, the ether linkage, and the isopentyl chain.

The interpretation of the Raman spectrum of this compound would be based on the known vibrational frequencies of similar functional groups found in related molecules, such as aniline and its derivatives. researchgate.netnih.gov The presence of the bromine atom and the isopentyloxy group would influence the electronic environment of the benzene ring, leading to shifts in the characteristic ring vibrational modes.

Expected Raman Active Modes for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) Range | Assignment |

| N-H Stretching | 3300-3500 | Symmetric and asymmetric stretching of the primary amine group. |

| C-H Stretching (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretching (Aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds in the isopentyl group. |

| C=C Stretching (Aromatic) | 1550-1650 | In-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring. |

| N-H Bending | 1500-1600 | Scissoring vibration of the primary amine group. |

| C-O-C Stretching | 1200-1300 | Asymmetric stretching of the ether linkage. |

| C-N Stretching | 1250-1350 | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| C-Br Stretching | 500-650 | Stretching vibration of the carbon-bromine bond. |

The Raman spectrum provides a molecular fingerprint, and any covalent modifications to this compound would result in predictable changes to the spectrum, allowing for the characterization of its covalent constructs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is indispensable for confirming the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

For this compound, with a molecular formula of C₁₁H₁₆BrNO, the expected exact mass is approximately 257.04 g/mol . Mass spectrometry would be used to verify this molecular weight.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm the presence of one bromine atom due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), along with the precise number of carbon, hydrogen, nitrogen, and oxygen atoms.

Expected HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Elemental Composition |

| [M+H]⁺ (⁷⁹Br) | 258.0548 | 258.0546 | C₁₁H₁₇⁷⁹BrN₁O₁ |

| [M+H]⁺ (⁸¹Br) | 260.0528 | 260.0525 | C₁₁H₁₇⁸¹BrN₁O₁ |

The high accuracy of HRMS measurements provides a high degree of confidence in the assigned elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity.

The fragmentation of this compound would likely proceed through characteristic pathways, including the loss of the isopentyl group, cleavage of the ether bond, and elimination of the bromine atom.

Plausible Fragmentation Pathways for this compound in MS/MS:

Loss of the isopentyl radical: [M]⁺˙ → [M - C₅H₁₁]⁺ + C₅H₁₁˙

Cleavage of the ether bond with hydrogen rearrangement: [M+H]⁺ → [C₆H₅BrNO + H]⁺ + C₅H₁₀

Loss of the bromine atom: [M]⁺˙ → [M - Br]⁺ + Br˙

The analysis of these fragmentation patterns would allow for the detailed structural elucidation of the parent molecule and any of its covalent derivatives.

X-ray Crystallography and Solid-State Characterization

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction pattern obtained from irradiating the crystal with X-rays would be used to solve the crystal structure. This would reveal the exact conformation of the molecule, including the orientation of the isopentyloxy group relative to the aniline ring. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group and halogen bonding involving the bromine atom, which dictate the packing of the molecules in the crystal lattice. rsc.orgresearchgate.net

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1285 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.33 |

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for understanding the structure-property relationships of the compound and its covalent constructs.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline phase of a material and for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. researchgate.netresearchgate.net Different polymorphs of a compound can exhibit different physical properties. The PXRD pattern of a crystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ), which is characteristic of its crystal structure. By comparing the experimental PXRD pattern to simulated patterns from single-crystal data, the phase purity of a bulk sample can be confirmed. scienceasia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is currently no available public data detailing the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. Such a spectrum would provide valuable insight into the electronic transitions within the molecule, specifically the π-π* and n-π* transitions associated with the substituted benzene ring. The positions and intensities of the absorption maxima would be influenced by the electronic effects of the bromo, amino, and isopentyloxy substituents. For context, the parent compound, aniline, exhibits characteristic UV absorption bands that are subject to shifts based on solvent polarity and substitution on the aromatic ring. nist.gov Without experimental data for this compound, a detailed analysis of its electronic properties remains speculative.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for decomposition behavior)

Detailed studies on the thermal stability and decomposition behavior of this compound using techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) have not been reported in the accessible scientific literature. TGA would determine the temperatures at which the compound degrades, providing information about its thermal stability and the nature of its decomposition products. DSC analysis would reveal information about phase transitions, such as melting point and glass transition temperature. While melting points are reported for some related bromo-aniline derivatives, comprehensive thermal analysis data for the title compound is unavailable. sigmaaldrich.com

Theoretical and Computational Investigations of 5 Bromo 2 Isopentyloxy Aniline

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are indispensable tools for predicting the geometric, electronic, and reactive properties of molecules. For a compound like 5-Bromo-2-(isopentyloxy)aniline, these methods can provide fundamental insights into its behavior at the molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is the method of choice for optimizing the molecular geometry of medium to large-sized organic molecules. The process involves finding the lowest energy arrangement of atoms in space, which corresponds to the most stable conformation of the molecule. This optimized structure is crucial as it forms the basis for all subsequent property calculations.

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For a molecule containing a bromine atom, a basis set that includes polarization and diffuse functions is essential for an accurate description of its electronic structure.

Commonly employed basis sets for such calculations include the Pople-style basis sets, such as 6-311G *, and the correlation-consistent basis sets, like cc-pVDZ . The selection process often involves performing calculations with several basis sets and comparing the results to validate the consistency and reliability of the predicted properties.

The other critical component of a DFT calculation is the exchange-correlation functional, which approximates the complex many-electron interactions. A variety of functionals are available, each with its own strengths and weaknesses.

For organic molecules, hybrid functionals like B3LYP are widely used and have a long track record of providing reliable results. More modern functionals, such as PBE0-D3 , incorporate corrections for dispersion forces, which can be important for accurately modeling the non-covalent interactions involving the flexible isopentyloxy group. An assessment of different functionals is a standard practice to ensure the chosen method is appropriate for the system under study.

Ab Initio and Post-Hartree-Fock Methods

For a more rigorous, albeit computationally more expensive, validation of the results obtained from DFT, ab initio post-Hartree-Fock methods can be employed. Methods like Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T) ) offer a higher level of theory and can serve as a benchmark for the DFT calculations. nih.gov These methods are particularly valuable for obtaining highly accurate single-point energies.

Derivation of Quantum Descriptors of Reactivity

From the optimized molecular geometry, a wealth of information about the molecule's reactivity can be derived. These quantum descriptors provide a quantitative measure of how the molecule is likely to interact with other chemical species.

Key descriptors include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

Chemical Potential (μ): This descriptor, often approximated as the average of the HOMO and LUMO energies, indicates the tendency of electrons to escape from the system.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for predicting the regioselectivity and reactivity of this compound in various chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions.

Typically:

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen and nitrogen.

Blue regions represent areas of positive electrostatic potential, indicating sites that are prone to nucleophilic attack.

Green regions correspond to areas of neutral potential.

For this compound, an MEP map would be instrumental in identifying the most likely sites for electrophilic and nucleophilic reactions, providing crucial insights for synthetic chemists. nih.gov

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient (RDG) Maps)

No published studies were found that specifically analyze the non-covalent interactions of this compound using methods such as Reduced Density Gradient (RDG) analysis. This type of analysis would be crucial for understanding the stabilizing and destabilizing forces within the molecule, arising from van der Waals interactions, hydrogen bonds, and steric clashes.

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis and the corresponding potential energy surface for this compound are not available in the current body of scientific literature. Such an analysis would provide fundamental insights into the molecule's three-dimensional structure and flexibility.

Rotational Isomerism and Energy Barriers of the Isopentyloxy Group

Specific data on the rotational isomerism and the associated energy barriers of the isopentyloxy group in this compound have not been reported. Investigating these properties would clarify the preferred orientations of this flexible side chain relative to the aromatic ring.

Intramolecular Interactions and Conformational Preferences

There is a lack of research on the specific intramolecular interactions, such as potential hydrogen bonding between the amine group and the ether oxygen, and how these interactions dictate the conformational preferences of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulation studies of this compound have been identified. These simulations are essential for understanding the dynamic behavior of the molecule over time.

Conformational Flexibility in Different Solvation Environments

Information regarding the conformational flexibility of this compound in various solvents is not available. Such studies would reveal how the solvent environment influences the molecule's shape and movement.

Trajectory Analysis of Molecular Motion

Without molecular dynamics simulations, there is no trajectory analysis of the molecular motion of this compound to report. This type of analysis would provide a detailed picture of the atomic and group movements within the molecule.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. Computational approaches to SAR for this compound would involve correlating its structural or physicochemical features with its biological or chemical activity.

The development of a QSAR model for a series of analogs of this compound would typically involve the following steps:

Data Set Preparation: A series of molecules with structural variations to the this compound scaffold would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity) experimentally determined.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecule's structure and properties.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like the Least Absolute Shrinkage and Selection Operator (LASSO), would be employed to build a model that correlates a subset of the calculated descriptors with the observed biological activity nih.gov. The model's predictive power would be rigorously validated using internal and external validation techniques.

Key molecular descriptors that would likely be relevant for a QSAR study of this compound and its analogs include:

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor, as it influences the compound's ability to cross biological membranes. For aniline (B41778) and phenol (B47542) derivatives, hydrophobicity has been shown to be a significant factor in their toxicity to aquatic organisms researchgate.net.

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding chemical reactivity and interaction with biological targets researchgate.net. Other electronic descriptors include dipole moment and partial atomic charges.

Steric Descriptors: These descriptors, such as molecular weight, molecular volume, and surface area, account for the size and shape of the molecule, which are critical for fitting into a biological target's active site.

Topological Descriptors: Molecular connectivity indices (e.g., 0χ, 0χv, 2χ) describe the branching and connectivity of atoms within the molecule and have been successfully used in QSAR models for substituted anilides cust.edu.tw.

A hypothetical QSAR model for a series of this compound analogs might take the following form, similar to models developed for other substituted aromatics researchgate.net:

log(1/C) = alogP + bELUMO + c*Steric_Descriptor + d

Where 'C' is the concentration required for a specific biological effect, and 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis.

Table 1: Hypothetical Descriptors for QSAR Analysis of this compound Analogs

| Compound | logP | ELUMO (eV) | Molecular Weight ( g/mol ) | Biological Activity (IC50, µM) |

| This compound | Calculated Value | Calculated Value | 258.15 scbt.com | Hypothetical Value |

| Analog 1 (e.g., different alkoxy group) | Calculated Value | Calculated Value | Calculated Value | Hypothetical Value |

| Analog 2 (e.g., different halogen) | Calculated Value | Calculated Value | Calculated Value | Hypothetical Value |

| Analog 3 (e.g., additional substituent) | Calculated Value | Calculated Value | Calculated Value | Hypothetical Value |

Note: The values in this table are illustrative and would need to be determined through experimental testing and computational calculation.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme neliti.comresearchgate.net. This method is instrumental in understanding the binding mode of a potential drug molecule and in virtual screening of compound libraries.

For this compound, molecular docking studies would be performed to predict its binding affinity and interaction patterns with specific biological targets. The process generally involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in various positions and orientations within the receptor's binding site neliti.comresearchgate.netnih.gov. The software then calculates the binding energy for each pose, with lower energies indicating more favorable binding.

Analysis of Docking Results: The resulting docked poses are analyzed to identify the most likely binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein, are examined.

Studies on similar bromoaniline derivatives have shown that they can effectively bind to various biological targets, such as the HSP90 chaperone, a potential target in cancer therapy neliti.comresearchgate.net. In such a study involving this compound, one would expect to see interactions involving the bromine atom (potential for halogen bonding), the aniline nitrogen (potential hydrogen bond donor), and the ether oxygen (potential hydrogen bond acceptor). The isopentyloxy and phenyl groups would likely engage in hydrophobic interactions within the binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | e.g., -8.5 | A lower value suggests stronger binding affinity. |

| Inhibition Constant (Ki) | e.g., 50 nM | Predicted concentration needed to inhibit the target by 50%. |

| Key Interacting Residues | e.g., Lys76, Leu12, Phe80 | Specific amino acids in the binding site that form interactions. |

| Types of Interactions | e.g., Hydrogen bond with Lys76, Hydrophobic interaction with Leu12 and Phe80 | The nature of the chemical bonds holding the ligand in place. |

Note: This table presents hypothetical data that would be generated from a molecular docking simulation.

Computational models can also predict the chemical reactivity and selectivity of a molecule, providing insights into its metabolic fate, potential for forming reactive intermediates, or its utility in synthetic chemistry mdpi.comarxiv.org.

For this compound, the presence of an electron-donating amino group and a deactivating but ortho-, para-directing bromine atom on the aromatic ring creates a complex electronic landscape that governs its reactivity in electrophilic aromatic substitution reactions mdpi.com.

Predictive models for reactivity can be based on several computational approaches:

Frontier Molecular Orbital (FMO) Theory: The distribution and energies of the HOMO and LUMO can predict where a molecule is most likely to react. For an electrophilic attack, the reaction is likely to occur at the atom with the largest coefficient in the HOMO.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the regions ortho and para to the strongly activating amino group would be expected to be electron-rich.

Reaction Pathway Modeling: Using quantum mechanics calculations (e.g., Density Functional Theory - DFT), the entire energy profile of a potential reaction can be calculated, including the structures and energies of reactants, transition states, and products. This allows for the prediction of reaction barriers and, consequently, reaction rates and selectivity. Studies on aniline derivatives have used such methods to investigate their reactivity towards various reagents researchgate.net.

Machine learning models are also increasingly being used to predict the outcomes of chemical reactions with high accuracy, although these models require large datasets for training arxiv.orgnih.gov. A model trained on a diverse set of halogenation or nitration reactions of substituted anilines could potentially predict the regioselectivity of such reactions on this compound.

Table 3: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Outcome | Rationale |

| Site of Electrophilic Attack | Positions 4 and 6 (ortho and para to the amino group) | The amino group is a strong activating and ortho-, para-directing group. |

| Relative Reactivity | More reactive than benzene (B151609), but potentially less than aniline | The activating amino and isopentyloxy groups are counteracted by the deactivating bromo substituent. |

| Potential Metabolic Reactions | N-oxidation, aromatic hydroxylation | Aniline moieties are known to undergo these metabolic transformations. |

Precursor Applications and Strategic Derivatization in Advanced Chemical Synthesis

Role as a Key Building Block in Complex Heterocyclic Systems

The unique substitution pattern of 5-Bromo-2-(isopentyloxy)aniline, featuring a bromine atom, an amine group, and an isopentyloxy substituent on the benzene (B151609) ring, renders it a versatile precursor for the synthesis of a variety of complex heterocyclic systems. The interplay of these functional groups allows for a range of strategic derivatizations, enabling the construction of diverse molecular scaffolds of interest in medicinal chemistry and materials science.

Synthesis of Novel Imidazole (B134444) Derivatives

While direct synthesis of imidazole derivatives from this compound is not explicitly detailed in readily available literature, the general principles of imidazole synthesis suggest its potential as a valuable starting material. The amino group of the aniline (B41778) can participate in condensation reactions, a cornerstone of many imidazole syntheses. For instance, in reactions analogous to the Debus-Radziszewski synthesis, an aniline derivative can react with a dicarbonyl compound (like glyoxal) and an aldehyde in the presence of ammonia (B1221849) or an ammonium (B1175870) salt to form a substituted imidazole. The bromine and isopentyloxy groups would remain as substituents on the resulting phenyl-imidazole scaffold, offering points for further functionalization.

| Reagent 1 | Reagent 2 | Reagent 3 | Product Type |

| This compound | Glyoxal | Aldehyde | Substituted Phenyl-imidazole |

| This compound | α-Halo Ketone | Amidine | Substituted Phenyl-imidazole |

This table represents a hypothetical reaction scheme based on established imidazole syntheses.

Construction of Triazole Scaffolds

The synthesis of triazole scaffolds often involves the formation of an azide (B81097) intermediate from a primary amine, followed by a cycloaddition reaction. The amino group of this compound could be converted to an azide group (N3) through diazotization followed by treatment with sodium azide. This resulting aryl azide would be a key intermediate for constructing 1,2,3-triazoles via the Huisgen cycloaddition, reacting with a terminal or internal alkyne. This "click chemistry" approach is known for its high efficiency and regioselectivity, particularly when catalyzed by copper(I). The resulting triazole would bear the bromo- and isopentyloxy-substituted phenyl ring, providing a scaffold for further chemical exploration.

Incorporation into Quinoline (B57606) and Related Fused-Ring Systems

The synthesis of quinolines, a class of fused-ring systems, can be achieved through various methods, including the Combes, Conrad-Limpach, and Friedländer syntheses. In a potential Friedländer-type synthesis, this compound could react with a β-ketoester. The reaction proceeds via an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and dehydration to yield the quinoline ring system. The bromine and isopentyloxy groups would be positioned on the benzene ring of the quinoline core, influencing its electronic properties and potential for further reactions.

Utilization in Indolinone Synthesis

Indolinones are another important class of heterocyclic compounds. While direct synthetic routes from this compound are not prominently described, its structural features are amenable to established indolinone syntheses. For example, a Stolle-type synthesis could potentially be employed, which involves the reaction of an aniline with an α-haloacyl chloride to form an α-haloanilide, followed by an intramolecular Friedel-Crafts cyclization. The electron-donating nature of the isopentyloxy group could influence the regioselectivity of the cyclization step.

Utility in Materials Science and Functional Molecule Development

Beyond its role in constructing heterocyclic systems, the unique electronic and structural characteristics of this compound suggest its utility in the development of functional materials.

Intermediates for Advanced Dye and Pigment Chemistry

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, a major class of synthetic colorants. The synthesis of an azo dye from this compound would typically involve a two-step process. First, the primary amino group would be converted into a diazonium salt through a reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt is a highly reactive electrophile.

In the second step, known as the coupling reaction, the diazonium salt would be reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aniline derivative. The choice of the coupling component is crucial as it significantly influences the color of the resulting azo dye. The bromine atom and the isopentyloxy group on the aniline ring would act as auxochromes, modifying the color and properties such as lightfastness and solubility of the final dye molecule. The general reaction is depicted below:

Step 1: Diazotization this compound + NaNO₂ + 2HX → [5-Bromo-2-(isopentyloxy)phenyl]N₂⁺X⁻ + NaX + 2H₂O (where X is an anion, e.g., Cl⁻)

Step 2: Azo Coupling [5-Bromo-2-(isopentyloxy)phenyl]N₂⁺X⁻ + Coupling Component → 5-Bromo-2-(isopentyloxy)azobenzene derivative + HX

| Diazonium Salt Precursor | Coupling Component | Resulting Dye Class |

| This compound | Phenol | Hydroxyazobenzene |

| This compound | N,N-Dimethylaniline | Aminoazobenzene |

| This compound | β-Naphthol | Azo-naphthol |

This table illustrates the potential formation of different classes of azo dyes from this compound.

Monomeric or Polymeric Components in Functional Materials

While specific research detailing the polymerization of this compound is not prevalent, its structure is inherently suited for use as a monomeric unit in the development of functional polymers. The aniline group allows for oxidative polymerization or incorporation into polyamide or polyimide chains. Furthermore, the bromine atom on the aromatic ring is a key functional handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, which are cornerstone methods for creating conjugated polymers. These polymers are of interest in materials science for their potential electronic, optical, or sensory properties. The combination of the flexible, insulating isopentyloxy side chain and the potential for a conjugated polymer backbone could lead to materials with tailored solubility and processability.

Targeted Derivatization for Pharmacophore Exploration

In medicinal chemistry, the modification of a lead compound to explore its structure-activity relationship (SAR) is a fundamental process. This compound serves as an excellent scaffold for such exploration due to its distinct regions available for derivatization.

The primary amine of the aniline moiety is a readily modifiable nucleophilic site. A common strategy in drug discovery is the conversion of anilines into sulfonamides or carboxamides to modulate the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity.

Sulfonamides: The reaction of the aniline with a sulfonyl chloride (R-SO2Cl) in the presence of a base would yield the corresponding sulfonamide. A more advanced method involves the reaction of anilines with sulfonimidoyl fluorides, activated by a calcium catalyst, to produce chiral sulfonimidamides, which are bioisosteres of sulfonamides. nih.gov This transformation introduces a chiral center at the sulfur atom, allowing for three-dimensional diversification of the molecular structure. nih.gov

Carboxamides: Acylation of the aniline nitrogen with an acyl chloride (R-COCl) or a carboxylic acid (using coupling agents) produces carboxamides. This modification is a standard method for exploring how interactions with biological targets can be influenced by introducing different R groups.

The isopentyloxy group (-OCH2CH2CH(CH3)2) offers another avenue for modification, although it is generally less reactive than the aniline or the bromo-aromatic group. The ether linkage can potentially be cleaved under harsh acidic conditions (e.g., using hydrobromic or hydroiodic acid), which would reveal a phenol. This new functional group could then be re-alkylated or otherwise modified. However, the conditions required for ether cleavage might also affect other parts of the molecule, making this a less selective approach. Direct functionalization of the aliphatic side chain is challenging but could potentially be achieved through radical-based reactions, though this is not a common strategy for this type of compound. The primary purpose of this side chain is often to enhance solubility in non-polar environments or to provide steric bulk that can influence the molecule's binding orientation with a target.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Isopentyloxy Aniline

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of functionalized anilines like 5-Bromo-2-(isopentyloxy)aniline heavily relies on catalytic C-N cross-coupling reactions. Future research is geared towards developing more efficient, selective, and sustainable catalytic systems. Palladium-catalyzed Buchwald-Hartwig amination has been a cornerstone in this area, and ongoing efforts are focused on ligand development to enhance catalyst performance. rsc.orgacs.orguwindsor.ca

New biarylmonophosphine ligands, such as BrettPhos, have demonstrated exceptional reactivity and stability, enabling C-N cross-coupling reactions with a broader range of substrates and at lower catalyst loadings. nih.gov These advancements are crucial for the synthesis of complex molecules and could allow for the coupling of primary amines with aryl chlorides with high selectivity. nih.gov Furthermore, the development of nickel-based catalysts is emerging as a cost-effective and sustainable alternative to palladium. researchgate.netacs.org These nickel catalysts have shown promise in the amination of challenging (hetero)aryl chlorides. researchgate.net

Future research will likely focus on the design of catalysts that can operate under milder conditions, tolerate a wider array of functional groups, and utilize earth-abundant metals. The goal is to create more economical and environmentally benign synthetic routes to this compound and its derivatives.

Table 1: Comparison of Traditional and Emerging Catalytic Systems for Substituted Aniline (B41778) Synthesis

| Feature | Traditional Catalytic Systems (e.g., Early Pd-based) | Emerging Catalytic Systems (e.g., Advanced Ligands, Ni-based) |

| Catalyst Loading | Higher loadings often required | Lower catalyst loadings achievable nih.gov |

| Substrate Scope | More limited, especially for challenging substrates | Broader scope, including aryl chlorides and complex amines nih.govresearchgate.net |

| Reaction Conditions | Often requires harsh conditions | Milder reaction conditions are increasingly possible |

| Cost | Higher, due to precious metal (Pd) usage | Potentially lower, with the use of earth-abundant metals like Nickel researchgate.net |

| Sustainability | Moderate, with efforts to recycle catalyst | Higher, due to use of abundant metals and milder conditions |

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, and this compound is no exception to this trend. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless integration with purification and analysis steps. nih.govacs.orgsyrris.com For the synthesis of pharmaceutical intermediates and specialty chemicals, flow chemistry enables the safe handling of hazardous reagents and intermediates, precise control over reaction parameters, and straightforward scalability. researchgate.netresearchgate.net

The integration of automated synthesis platforms with flow chemistry is a particularly promising avenue. researchgate.net These automated systems can perform multi-step syntheses, screen reaction conditions, and optimize processes with minimal human intervention. syrris.comresearchgate.net This approach not only accelerates the discovery and development of new synthetic routes but also facilitates the generation of compound libraries for screening purposes. syrris.com For this compound, this could mean more efficient production and the rapid synthesis of derivatives for various research applications.

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Synthesis | Flow Chemistry |

| Safety | Handling of hazardous materials can be risky at scale. | Enhanced safety due to small reaction volumes and better control. researchgate.net |

| Scalability | Often requires re-optimization for scale-up. | More straightforward scalability from lab to production. researchgate.net |

| Reproducibility | Can be variable between batches. | Higher reproducibility due to precise process control. researchgate.net |

| Integration | Difficult to integrate with other processes. | Easily integrated with downstream processing and analysis. nih.gov |

| Efficiency | Can be less efficient due to reaction times and workup. | Increased efficiency through process intensification and automation. researchgate.net |

Application of Advanced In-Situ Spectroscopic Characterization Techniques

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), are becoming indispensable tools in modern chemical synthesis. mt.comnih.govresearchgate.net For the synthesis of aniline derivatives, techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and mass spectrometry can provide real-time information about the concentration of reactants, intermediates, and products. kpi.uaacs.orgrsc.orgnih.gov

In-situ monitoring allows for a more dynamic and precise control over the reaction, ensuring optimal conditions are maintained throughout the process. pharmtech.comrsc.org For instance, monitoring the polymerization of aniline has been demonstrated using open-circuit-potential measurements and EPR spectroscopy. kpi.uairanarze.ir The application of these techniques to the synthesis of this compound would enable a more robust and efficient manufacturing process, leading to higher yields and purity.

Implementation of Machine Learning and Artificial Intelligence in Property and Reactivity Prediction

In the context of this compound, AI could be used to:

Predict its solubility, toxicity, and other key properties. networkscience.airevvitysignals.com

Identify optimal reaction conditions for its synthesis, reducing the need for extensive experimental screening. nih.gov

Suggest novel derivatives with desired functionalities for specific applications.

Table 3: Potential Applications of AI in the Research of this compound

| Application Area | Specific AI/ML Task | Potential Impact |

| Property Prediction | QSAR modeling, deep learning on molecular graphs. networkscience.ai | Faster screening of potential applications and hazards. |

| Reaction Optimization | Bayesian optimization, reinforcement learning. nih.gov | Reduced experimental effort and cost for synthesis development. |

| Novel Compound Design | Generative models, inverse design. | Discovery of new derivatives with enhanced properties. |

| Retrosynthesis Planning | AI-powered retrosynthesis software. mit.edu | Identification of novel and more efficient synthetic routes. |

Exploration of Circular Economy Principles in its Chemical Lifecycle

As the chemical industry moves towards greater sustainability, the principles of a circular economy are becoming increasingly important. For halogenated compounds like this compound, this involves considering the entire lifecycle of the chemical, from its synthesis to its end-of-life. A key area of research is the development of methods for the dehalogenation and recycling of brominated aromatic waste. vtt.fimicrobiologyresearch.orgrepec.org